

Flovagatran Sodium: A Technical Pharmacology Whitepaper

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Compound of Interest		
Compound Name:	Flovagatran sodium	
Cat. No.:	B15576702	Get Quote

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Disclaimer: **Flovagatran sodium** (also known as TGN-255) is a drug candidate whose development was discontinued. The information presented in this document is based on publicly available preclinical and early-stage clinical data. Comprehensive pharmacological data may be limited.

Executive Summary

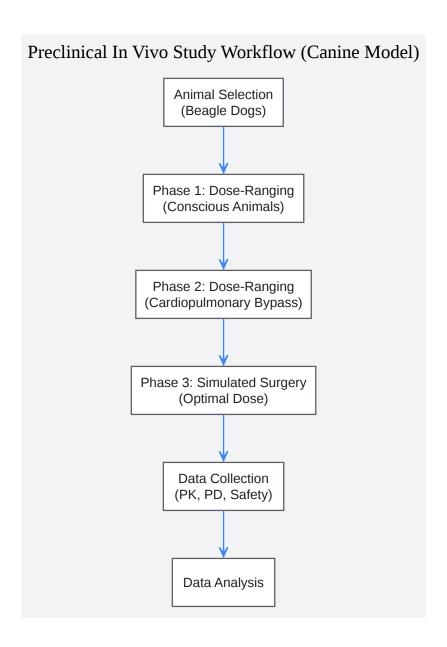
Flovagatran sodium is a potent, reversible, direct inhibitor of thrombin (Factor IIa), investigated for the prevention and treatment of arterial and venous thrombosis.[1][2] Developed by Trigen Holdings AG, flovagatran sodium reached early-stage clinical trials before its development was halted.[2][3] This document provides a technical overview of the pharmacology of flovagatran sodium, summarizing its mechanism of action, and available pharmacodynamic data from preclinical studies. Due to the discontinued development of this compound, extensive quantitative pharmacokinetic and clinical efficacy data are not publicly available.

Mechanism of Action

Flovagatran sodium exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity.[4] Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting thrombin, **flovagatran sodium** effectively blocks the



final common pathway of coagulation, preventing the formation of fibrin and subsequent thrombus development.



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